4-Cyano-5-ethyl-3-heptanone
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-oxo-2-pentan-3-ylpentanenitrile |
InChI |
InChI=1S/C10H17NO/c1-4-8(5-2)9(7-11)10(12)6-3/h8-9H,4-6H2,1-3H3 |
InChI Key |
KCDDBNCWONGYRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C#N)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 4-Cyano-5-ethyl-3-heptanone and related compounds, based on structural analogs from the evidence:
Key Comparisons:
Polarity and Solubility
- Cyano Group Dominance: The cyano substituent in the target compound increases polarity compared to hydroxyl () or alkyl-substituted analogs (). This enhances solubility in polar solvents like acetone or DMSO, whereas hydroxyl-containing analogs (e.g., C₁₀H₂₀O₂) exhibit hydrogen bonding but lower solubility in nonpolar media .
- Branched vs. Aromatic Derivatives : The highly branched C₁₅H₃₀O compound () is hydrophobic, while aromatic derivatives () display intermediate polarity due to methoxy and phenyl groups .
Reactivity
- Cyano Reactivity: The -CN group in the target compound can undergo hydrolysis to form carboxylic acids or reduction to primary amines, offering synthetic flexibility. This contrasts with hydroxyl groups (), which are prone to oxidation or esterification .
- Methoxy and Aromatic Stability: The methoxy group in is electron-donating, stabilizing aromatic rings but limiting direct reactivity compared to the electron-withdrawing cyano group .
Thermal and Physical Properties
- Molecular Weight Impact: Higher molecular weight compounds (e.g., C₁₅H₃₀O, 226.4 g/mol) exhibit higher boiling points due to increased van der Waals forces. The target compound (~165.2 g/mol) likely has a lower boiling point than branched analogs but higher than simpler heptanones .
- Crystallinity : Aromatic derivatives () may exhibit crystallinity from π-stacking, whereas the target compound’s polarity could favor amorphous solid states .
Research Implications and Gaps
Further studies should prioritize:
Synthesis Optimization: Developing efficient routes to introduce the cyano group without side reactions.
Experimental Property Analysis : Measuring solubility, melting point, and reactivity to validate theoretical predictions.
Application Exploration: Testing utility in agrochemicals (e.g., as a metconazole precursor, akin to ’s cyclopentanone derivatives) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Cyano-5-ethyl-3-heptanone, and how can reaction conditions be optimized for reproducibility?
- Methodology : A common approach involves alkylation of a ketone precursor followed by cyanide introduction via nucleophilic substitution. For reproducibility, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied using Design of Experiments (DOE) frameworks. Gas chromatography-mass spectrometry (GC-MS) can monitor intermediate formation, while nuclear magnetic resonance (NMR) validates structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- IR Spectroscopy : Identify the carbonyl (C=O) stretch (~1700–1750 cm⁻¹) and nitrile (C≡N) absorption (~2200–2250 cm⁻¹). Compare with reference spectra of analogous ketones (e.g., 5-methyl-3-heptanone) .
- Mass Spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 165 for the parent ion) and fragmentation patterns (e.g., cleavage adjacent to the carbonyl group) .
Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is ideal. Calibrate using structurally similar standards (e.g., 1-(4-methoxy-3-methylphenyl)ethanone) for retention time comparisons. Report purity as area percent with validation via spiked recovery experiments .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via GC-MS or HPLC. Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the nitrile group .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. Toxicity data for analogous nitriles (e.g., acetonitrile) suggest acute exposure risks; implement spill containment protocols and emergency ventilation systems. Document Material Safety Data Sheets (MSDS) for cyanide-related byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is optimal?
- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density around the nitrile and carbonyl groups. Compare computed vibrational frequencies (IR) and dipole moments with experimental data. Basis sets like 6-311++G(d,p) improve accuracy for polarizable bonds .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodology : For single-crystal X-ray diffraction, employ SHELXL for refinement. Address disorder in the ethyl or cyano groups using PART instructions. Validate hydrogen bonding networks (e.g., C≡N···H interactions) with OLEX2 visualization tools .
Q. How should researchers reconcile contradictions in spectroscopic data for this compound?
- Methodology : Apply intelligent data analysis (IDA) to cross-validate GC-MS, NMR, and IR results. For example, if NMR suggests an unexpected stereoisomer, re-examine chromatographic conditions for co-elution artifacts. Use principal component analysis (PCA) to identify outlier datasets .
Q. What kinetic studies are needed to optimize the catalytic efficiency of this compound synthesis?
- Methodology : Perform time-resolved in situ FTIR to track cyanide incorporation rates. Fit data to a Michaelis-Menten model if enzymatic catalysts are used. Compare turnover frequencies (TOF) for metal catalysts (e.g., Pd/C vs. CuI) .
Q. How can isotopic labeling elucidate degradation pathways of this compound in environmental matrices?
- Methodology : Synthesize a ¹³C-labeled analog at the nitrile group. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace labeled degradation products (e.g., carboxylic acids or amides) in soil or water samples. Quantify half-lives under aerobic/anaerobic conditions .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
